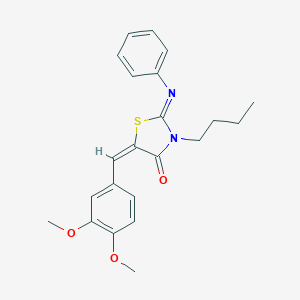![molecular formula C18H17N3O2S B298945 (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one, also known as CTK7A, is a small molecule that has been studied for its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. In
作用机制
The mechanism of action of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood, but studies have suggested that the compound may act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer. For example, (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that control inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can have a variety of biochemical and physiological effects. For example, (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for inflammatory diseases.
(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has also been shown to induce apoptosis in cancer cells. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for cancer.
实验室实验的优点和局限性
One advantage of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is that it has been shown to have potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for further research into its therapeutic potential.
One limitation of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is that its mechanism of action is not fully understood. This makes it difficult to design experiments to further explore its therapeutic potential.
未来方向
There are several future directions for research into (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One area of research could focus on further exploring the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Another area of research could focus on further exploring the compound's anti-cancer properties and its potential as a treatment for cancer.
Finally, future research could focus on further elucidating the mechanism of action of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one, which could lead to the development of more effective treatments for a variety of diseases.
合成方法
The synthesis of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves a multi-step process that has been described in detail in the scientific literature. The starting materials for the synthesis include 5-pyrrolidin-1-ylfuran-2-carbaldehyde and 2-aminothiazole. These two compounds are reacted together in the presence of a catalyst to form an intermediate product, which is then subjected to further reactions to produce the final compound, (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one.
科学研究应用
(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Another area of research has focused on (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one's anti-cancer properties. Studies have shown that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can induce apoptosis, or programmed cell death, in cancer cells. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for cancer.
属性
产品名称 |
(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C18H17N3O2S |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H17N3O2S/c22-17-15(24-18(20-17)19-13-6-2-1-3-7-13)12-14-8-9-16(23-14)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22)/b15-12- |
InChI 键 |
RVHCHPMWZMYDHO-QINSGFPZSA-N |
手性 SMILES |
C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC=CC=C4 |
SMILES |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
规范 SMILES |
C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)

![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)

![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298876.png)

![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)


